1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol
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Overview
Description
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenylsulfonyl group and a hydroxyl group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves several steps. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used.
Scientific Research Applications
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: Research into potential therapeutic applications includes studying its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within proteins, further modulating their function .
Comparison with Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-((2,4-Dichlorophenyl)sulfonyl)piperidine: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to differences in steric and electronic properties.
1-((2,4-Dichlorophenyl)sulfonyl)morpholine: Features a morpholine ring, which introduces an oxygen atom into the ring structure, potentially altering its chemical behavior and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGUKRGNIXAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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